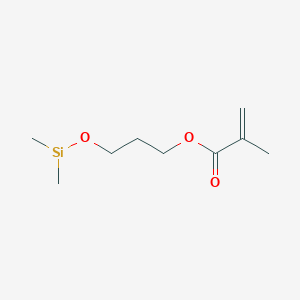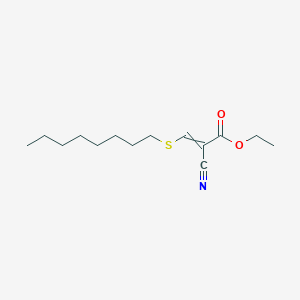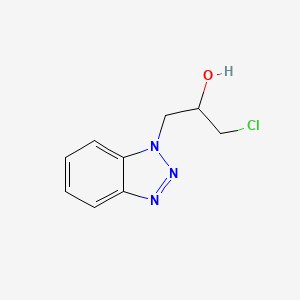
CID 60116453
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is an organosilicon compound that features a methacrylate group and a dimethylsilyl group. This compound is known for its unique properties, which make it valuable in various industrial and research applications. It is often used as a coupling agent and in the synthesis of specialized polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like tetrabutylammonium fluoride.
Major Products
Polymers: Methacrylate-based polymers with varying properties depending on the polymerization conditions.
Siloxanes: Hydrolysis products that include silanols and siloxanes.
Functionalized Silanes: Products from substitution reactions that introduce new functional groups.
Applications De Recherche Scientifique
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for use in drug delivery systems and medical coatings.
Industry: Utilized as a coupling agent in adhesives, sealants, and coatings to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The methacrylate group can undergo polymerization to form robust polymer networks, while the silyl group can interact with inorganic surfaces to enhance adhesion. These interactions are mediated through the formation of siloxane bonds and the polymerization of the methacrylate group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Trimethylsilyl)oxy]propyl methacrylate
- 3-[(Dimethylsilyl)oxy]propyl acrylate
- 3-[(Dimethylsilyl)oxy]propyl vinyl ether
Uniqueness
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to its combination of a methacrylate group and a dimethylsilyl group. This dual functionality allows it to participate in both polymerization and surface modification reactions, making it highly versatile in various applications.
Propriétés
Formule moléculaire |
C9H17O3Si |
|---|---|
Poids moléculaire |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-8(2)9(10)11-6-5-7-12-13(3)4/h1,5-7H2,2-4H3 |
Clé InChI |
SZHGPVWQZCAXQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCO[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)


![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)


![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
